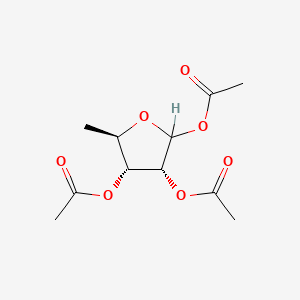

(3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate

Description

Historical Context of Acetylated Furanose Derivatives

The acetylation of sugars has a rich historical foundation that dates back to the early development of carbohydrate chemistry. Methods for the preparation of fully acetylated derivatives were discovered early in the history of sugar chemistry, and several sugar acetates were obtained in crystalline form. The evolution of acetylation techniques has been marked by significant methodological advances, with early researchers recognizing that in some cases two crystalline acetates could be prepared from the same sugar, leading to the identification of alpha and beta modifications analogous to methyl glycosides.

The development of acetylation methodology progressed through various catalytic systems. Traditional acetylation of sugars involved the use of acetic anhydride combined with catalysts such as sodium acetate, zinc chloride, sulfuric acid, or pyridine. A significant advancement occurred with the introduction of perchloric acid as a catalyst, which enabled rapid acetylation of glucose using a mixture of acetic anhydride and acetic acid without requiring external heat application. This new procedure proved particularly effective for the acetylation of maltose, difructofuranose anhydride, alpha-methyl-glucoside, and various polyhydric alcohols.

The understanding of furanose derivatives specifically emerged through investigations into the structural differences between five-membered and six-membered ring sugars. Research demonstrated that five-membered oxygen-containing rings, termed furanoses after the furan ring structure, exhibited distinct chemical behavior compared to their pyranose counterparts. The stereochemical complexity of furanose derivatives became apparent through studies showing that these compounds could undergo epimerization under specific acetolysis conditions, particularly when possessing cis-configuration at carbon-2 and carbon-3 positions.

Significance in Carbohydrate Chemistry

The significance of acetylated furanose derivatives in carbohydrate chemistry extends across multiple domains of chemical research and synthetic applications. These compounds serve as essential protecting groups in carbohydrate synthesis, where the acetyl linkage provides both stability and removability under controlled conditions. The acetylated sugars have proven valuable as starting materials in the synthesis of other derivatives, offering chemists the ability to selectively protect hydroxyl groups during complex synthetic transformations.

Structural analysis of furanose derivatives has revealed important conformational insights that distinguish them from pyranose forms. Research indicates that furanose forms are notoriously more flexible than pyranose forms, presenting unique challenges in conformational assessment. Crystallographic studies of compounds such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose have shown that the ribofuranose ring adopts a C2-exo, C3-endo twist configuration with anomeric carbons consistently maintaining beta configuration in crystal packing.

The mechanistic understanding of furanose chemistry has been enhanced through studies of epimerization reactions. Under acetolysis conditions, monosaccharides with cis-configuration at carbon-2 and carbon-3 readily undergo inversion at carbon-2 in an acetolysis medium composed of acetic acid, acetic anhydride, and sulfuric acid. This reaction requires a medium with high concentration of acetic acid (approximately 90 percent) and appears to occur only with furanose structures. The epimerization proceeds through cyclic acetoxonium intermediates, providing fundamental insights into carbohydrate reaction mechanisms.

Contemporary research has established force field parameters specifically designed for furanose-based carbohydrates, enabling molecular dynamics simulations that account for conformational properties of furanose mono-, di-, oligo-, and polymers in aqueous solutions. These computational advances allow for detailed study of glycosidic linkage connectivity, O-alkylation effects, and different anomeric configurations.

Relationship to Nucleoside Chemistry and Ribofuranose Derivatives

The relationship between acetylated furanose derivatives and nucleoside chemistry represents a critical intersection in medicinal chemistry and pharmaceutical development. The compound 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose serves as an important intermediate in the synthesis of anti-cancer drugs including Doxifluridine and Capecitabine. This synthetic utility stems from the compound's structural relationship to naturally occurring ribofuranose units found in nucleosides and nucleotides.

Research into nucleoside acetylation and cleavage reactions has revealed sophisticated mechanisms for accessing ribofuranosyl intermediates. When inosine undergoes acetylation with acetic anhydride in the presence of acetyl chloride in acetic acid solution, it affords acetylated nucleoside products along with cleavage products. The reaction of inosine with acetyl chloride over extended periods results in formation of hypoxanthine and triacetylribofuranosyl chloride, which can be isolated as tetraacetylribofuranose.

The synthetic methodology for producing 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose has been optimized through linear synthetic routes starting from inosine. The process involves sodium borohydride reduction of appropriately protected intermediates, followed by acetylation reactions and glycosidic bond cleavage under controlled conditions. These synthetic approaches demonstrate the importance of stereochemical control in furanose chemistry, particularly regarding anomeric configuration and ring conformation.

The structural characterization of nucleoside-derived furanose compounds has been facilitated through advanced spectroscopic techniques. Infrared Multiple Photon Dissociation spectroscopy has provided diagnostic capabilities for distinguishing furanose and pyranose forms of carbohydrates in gas phase analysis. These analytical advances enable precise identification of ring size in oligosaccharides and provide insights into conformational behavior of flexible furanose rings.

Properties

IUPAC Name |

[(2R,3R,4R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEJETQVUQAKTO-ZBCCYFLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37076-71-4, 62211-93-2 | |

| Record name | D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37076-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-O-acetyl-5-deoxy-D-ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037076714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tri-O-acetyl-5-deoxy-D-ribofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of (3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate

Starting Materials and General Synthetic Strategy

The compound is structurally a triacetate derivative of a 5-methyltetrahydrofuran ring, closely related to sugar moieties such as D-ribose or 5-deoxy-D-ribose. The preparation typically involves:

- Protection and functional group manipulation of sugar derivatives.

- Selective deoxygenation or substitution at the 5-position.

- Acetylation of hydroxyl groups to form triacetate esters.

Synthetic Routes

Route A: From D-ribose Derivatives

- Step 1: Protection of D-ribose as methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside.

- Step 2: Deoxygenation at the 5-position using hydride reagents such as lithium tri-t-butoxyaluminum hydride (LTTBA) or sodium bis-(methoxyethoxy) aluminum hydride (SMEAH).

- Step 3: Acetylation of the free hydroxyl groups using acetic anhydride in the presence of pyridine to yield the triacetate.

This route leverages selective protection and reduction to introduce the methyl group at the 5-position, followed by acetylation to stabilize the molecule and improve its utility as an intermediate.

Route B: From 5-Deoxy-D-ribose

- Step 1: Starting with 5-deoxy-D-ribose, direct acetylation is performed.

- Step 2: Acetylation is carried out using acetic anhydride and pyridine under mild conditions to convert all free hydroxyl groups into acetate esters.

- Step 3: Purification by standard organic techniques (e.g., extraction, crystallization).

This method is more straightforward but requires access to 5-deoxy-D-ribose, which itself may be synthesized or isolated from natural sources.

Route C: Industrial Scale Acetylation

- Large-scale production involves optimized acetylation reactions designed for cost-effectiveness and high yield.

- Reaction parameters such as temperature, solvent choice (commonly pyridine or dichloromethane), and stoichiometry of acetic anhydride are carefully controlled.

- Post-reaction purification includes aqueous workup, solvent removal, and recrystallization to achieve high purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Protection | Isopropylidene formation reagents | Protect 2,3-hydroxyl groups | Commonly acetone with acid catalyst |

| Sulfonylation | Sulfonyl chloride (e.g., tosyl chloride) | Activate 5-OH for substitution | Enables selective deoxygenation |

| Reduction | LTTBA or SMEAH | Deoxygenate 5-position | Hydride reagents for selective reduction |

| Acetylation | Acetic anhydride, pyridine | Convert OH to acetate esters | Mild conditions, room temperature |

| Purification | Extraction, crystallization | Isolate pure triacetate | Solvent choice affects yield and purity |

Chemical Reaction Analysis

Key Transformations

- Deoxygenation: The critical step involves replacing the 5-hydroxyl group with a methyl group or hydrogen, achieved by hydride reduction of a sulfonylated intermediate.

- Acetylation: Conversion of free hydroxyl groups to acetate esters stabilizes the molecule and enhances its solubility and reactivity for further synthetic applications.

- Substitution and Protection: Use of protecting groups (e.g., isopropylidene) ensures regioselectivity and prevents side reactions.

Mechanistic Insights

- Sulfonylation activates the 5-OH for nucleophilic substitution.

- Hydride reagents selectively reduce the sulfonylated position without affecting other functional groups.

- Acetylation proceeds via nucleophilic attack of hydroxyl oxygens on acetic anhydride, catalyzed by pyridine acting as a base.

Research Findings and Optimization

Yield and Purity

- Reported yields for the acetylation step typically exceed 85%, with purity >98% after recrystallization.

- Hydride reduction steps show variable yields (70-90%) depending on reagent and reaction time.

- Industrial processes optimize solvent systems and temperature to maximize throughput and minimize by-products.

Alternative Methods and Improvements

- Use of milder hydride reagents to improve selectivity and reduce side reactions.

- Exploration of enzymatic or chemoenzymatic routes for selective deoxygenation.

- Continuous flow acetylation to enhance scalability and reproducibility.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Route A: From D-ribose | Methyl 2,3-O-isopropylidene-5-O-sulfonyl ribofuranoside | LTTBA or SMEAH, Ac2O, Pyridine | RT to 50°C, 2-6 h | 75-90 | Selective deoxygenation step |

| Route B: From 5-deoxy-D-ribose | 5-Deoxy-D-ribose | Acetic anhydride, Pyridine | RT, 1-3 h | 85-95 | Direct acetylation |

| Industrial Scale Acetylation | Bulk 5-deoxy sugar derivatives | Acetic anhydride, Pyridine | Controlled temp, optimized solvent | >90 | Cost-effective, high purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate can undergo oxidation reactions, although these are less common due to the protective acetyl groups.

Reduction: The compound can be reduced to its corresponding alcohol, 5-deoxy-D-ribofuranose, using hydride reagents.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Acetic Anhydride and Pyridine: Used for acetylation reactions.

Hydride Reagents: Such as lithium tri-t-butoxyaluminum hydride (LTTBA) and sodium bis-(methoxyethoxy) aluminum hydride (SMEAH) for reduction reactions.

Major Products:

5-deoxy-D-ribofuranose: Obtained through reduction.

Various nucleoside analogs: Synthesized using this compound as an intermediate.

Scientific Research Applications

Chemistry:

Synthesis of Nucleoside Analogs: (3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate is a key intermediate in the synthesis of nucleoside analogs, which are crucial in medicinal chemistry.

Biology and Medicine:

Antiviral and Anticancer Drugs: The compound is used in the synthesis of drugs like capecitabine, which is used to treat metastatic breast cancer and rectal cancer.

Industry:

Pharmaceutical Manufacturing: The compound’s role as an intermediate makes it valuable in the large-scale production of therapeutic agents.

Mechanism of Action

(3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate itself does not exhibit direct biological activity. its derivatives, such as nucleoside analogs, exert their effects by interfering with nucleic acid synthesis. For example, capecitabine is metabolized into 5-fluorouracil, which inhibits thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural analogs differ in substituents, stereochemistry, or ring heteroatoms. A comparative analysis is provided below:

Physicochemical Properties

- Purity: The target compound is available at 97–98% purity , comparable to analogs like tetra-O-acetyl-D-ribofuranose (98% purity) .

- Melting Points : While the target compound’s melting point is unspecified, analogs such as (4l) () exhibit m.p. 178–180°C, highlighting the influence of bulky substituents on crystallinity.

Key Research Findings

- Stereochemical Purity: and underscore the importance of stereochemical control, as even minor configuration changes (e.g., C2 epimerization) can render compounds pharmaceutically inactive or toxic.

- Substituent Effects : Bulky groups like chloropurine () enhance receptor binding but reduce solubility, whereas methyl groups (target compound) improve metabolic stability .

- Synthetic Scalability : Copper-catalyzed click chemistry () and microwave-assisted synthesis () are emerging as efficient methods for producing complex analogs.

Biological Activity

Introduction

(3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate, also known by its CAS number 37076-71-4, is a chemical compound with potential biological activities. This article explores its biological properties, including antibacterial and antiproliferative effects, alongside relevant research findings.

- Molecular Formula : C₁₁H₁₆O₇

- Molecular Weight : 260.24 g/mol

- CAS Number : 37076-71-4

Antibacterial Activity

Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit significant antibacterial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens.

- Minimum Inhibitory Concentration (MIC) :

Antiproliferative Effects

The antiproliferative activity of related compounds has been studied in various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer) and A549 (lung cancer) cells.

- IC50 Values :

Study on Related Compounds

A study focusing on the biological activities of methanolic extracts from plants containing tetrahydrofuran derivatives showed promising results in vitro:

- Methodology :

- Plant extracts were subjected to various assays to evaluate their antibacterial and antiproliferative properties.

- Findings :

Research Findings Summary

| Compound | Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antibacterial | Pending Specific Data |

| Related Compounds | Antibacterial | MIC: 62.5 - 78.12 µg/mL |

| Related Compounds | Antiproliferative | IC50: HeLa - 226 µg/mL; A549 - 242.52 µg/mL |

Q & A

Q. Q1: What are the common synthetic routes for (3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate, and how are they validated?

Methodological Answer: The compound is typically synthesized via microwave-assisted acetylation of a furanose precursor. For example, microwave heating of 5-methyltetrahydrofuran derivatives with acetic anhydride and catalytic acid (e.g., p-toluenesulfonic acid) under inert conditions yields the triacetate product. Post-synthesis, the product is purified via column chromatography (silica gel, hexane:ethyl acetate gradient) and characterized using:

- 1H/13C NMR : Confirms regioselectivity of acetylation (e.g., absence of hydroxyl protons, acetyl methyl resonances at δ 2.0–2.1 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+Na]+ peak at m/z 332.10 for C13H18O8) .

- HPLC : Assesses purity (>98% by GC, as per specifications in ) .

Q. Q2: How can researchers address regioselectivity inconsistencies during acetylation of the furanose core?

Methodological Answer: Regioselectivity issues often arise due to competing acetylation at secondary hydroxyl groups. To mitigate this:

- Protecting Group Strategy : Use temporary protecting groups (e.g., silyl ethers) for primary hydroxyls, followed by selective deprotection and acetylation .

- Microwave Optimization : Adjust reaction time (5–10 min) and temperature (80–100°C) to favor kinetically controlled acetylation at the 2,3,4-positions .

- Stereochemical Monitoring : Compare experimental NMR data with computed spectra (DFT-based chemical shift predictions) to verify correct stereochemistry .

Basic Applications in Drug Development

Q. Q3: What role does this compound play in medicinal chemistry research?

Methodological Answer: The triacetate derivative serves as a key intermediate in synthesizing nucleoside analogs, such as Capecitabine (a prodrug for 5-fluorouracil). Its acetyl groups protect reactive hydroxyls during subsequent coupling reactions (e.g., glycosylation with fluoropyrimidines). Researchers use it to:

- Generate Prodrugs : Acetylated intermediates improve bioavailability by enhancing lipophilicity .

- Modify Pharmacokinetics : Controlled deacetylation in vivo enables site-specific drug release .

Advanced Stability and Handling

Q. Q4: How should researchers manage stability issues during long-term storage?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Best practices include:

- Storage : Use amber vials under argon at 2–8°C; monitor moisture via Karl Fischer titration .

- Reconstitution : Dissolve in anhydrous acetonitrile or DCM immediately before use to minimize hydrolysis .

- Quality Control : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products like 5-methyltetrahydrofuran-triol .

Advanced Data Contradictions: Stereochemical Purity

Q. Q5: How to resolve discrepancies in stereochemical assignments reported in literature?

Methodological Answer: Discrepancies may arise from incorrect configurational assignments or racemization during synthesis. To resolve:

- X-ray Crystallography : Confirm absolute configuration using single-crystal data .

- NOESY NMR : Identify spatial proximity of protons (e.g., H-3/H-5 correlations in the β-D-ribofuranose conformation) .

- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to separate enantiomers and assess optical purity .

Basic Reaction Optimization

Q. Q6: What conditions maximize yield in large-scale acetylation reactions?

Methodological Answer: For gram-scale synthesis:

- Solvent System : Use toluene for improved solubility and easy removal of acetic acid byproduct .

- Catalyst Loading : Optimize p-toluenesulfonic acid (0.5–1.0 eq) to balance reaction rate and side reactions .

- Workup : Quench with ice-cold NaHCO3 to neutralize excess acid, followed by extraction with ethyl acetate .

Advanced Method Development: Photoredox Catalysis

Q. Q7: Can photoredox catalysis improve stereoselective coupling with this intermediate?

Methodological Answer: Recent studies demonstrate that photoredox-catalyzed reductive coupling (e.g., with thiophene-alkynes) enhances stereocontrol. Key steps:

- Catalyst : Ru(bpy)3Cl2 (2 mol%) under blue LED irradiation .

- Substrate Scope : Test alkynyl glycosides (e.g., thiophene derivatives) for regioselective C–C bond formation .

- Purification : Isolate products via flash chromatography (petroleum ether:ethyl acetate 3:1), yielding 49–60% with >95% diastereomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.